6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160254-89-6
Cat. No.: VC2982679
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160254-89-6 |
---|---|
Molecular Formula | C19H16ClNO |
Molecular Weight | 309.8 g/mol |
IUPAC Name | 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 |
Standard InChI Key | BYRLKOACDPEVRP-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |
Canonical SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |
Introduction
Chemical Structure and Identification
Chemical Identity and Nomenclature
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative characterized by a carbonyl chloride functional group at the 4-position of the quinoline ring system. The compound is classified as an acyl chloride, specifically a quinoline-4-carbonyl chloride derivative. Its structure features a quinoline core substituted with methyl groups at positions 6 and 8, along with a 2-methylphenyl (o-tolyl) group at position 2 . The compound is registered with the Chemical Abstracts Service (CAS) registry number 1160254-89-6, which serves as its unique identifier in chemical databases and literature .
The compound is also known by several synonyms, including 6,8-Dimethyl-2-(o-tolyl)quinoline-4-carbonyl chloride and 4-quinolinecarbonyl chloride, 6,8-dimethyl-2-(2-methylphenyl)- . These alternative names reflect different naming conventions but refer to the same chemical entity. The IUPAC name accurately describes the structure by specifying the positions and types of substituents on the quinoline ring system .
Structural Characteristics
The carbonyl chloride group at position 4 is particularly significant for the compound's chemical behavior. This functional group makes the compound highly reactive toward nucleophiles, enabling various transformations such as the formation of amides, esters, and other carbonyl derivatives . The methyl groups at positions 6 and 8 of the quinoline ring contribute to the electronic properties of the molecule and may influence its reactivity and stability .
Physical and Chemical Properties
Physical Properties
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride exhibits distinct physical properties that are characteristic of its molecular structure. The compound has a molecular weight of 309.8 g/mol as determined by computational methods . Its predicted boiling point is approximately 460.2±33.0°C, indicating its high thermal stability . The compound is presumed to exist as a solid at room temperature based on its structure and functional groups.
The predicted density of the compound is 1.204±0.06 g/cm³, which is typical for organic compounds with aromatic rings and heteroatoms . Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Chemical Properties and Reactivity
The chemical behavior of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is largely governed by the presence of the carbonyl chloride functional group, which is highly reactive toward nucleophiles. The compound has a predicted pKa value of 2.37±0.13, indicating its weak acidic character . This property is relevant for understanding its behavior in various solvent systems and reaction conditions.
The carbonyl chloride group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles such as alcohols, amines, and thiols. These reactions typically result in the formation of esters, amides, and thioesters, respectively . The reactivity of the carbonyl chloride group makes this compound a valuable intermediate in organic synthesis, particularly for the preparation of more complex quinoline derivatives.
The quinoline core of the molecule contributes to its aromatic character and stability. The nitrogen atom in the quinoline ring can act as a Lewis base, potentially participating in coordination with metals or protonation reactions. The methyl substituents at positions 6 and 8, along with the 2-methylphenyl group, contribute to the electron density distribution in the molecule, potentially affecting its reactivity patterns .
Spectroscopic Characteristics
Spectral Data and Structural Confirmation
Spectroscopic techniques are essential for confirming the structure and purity of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the carbon and hydrogen environments in the molecule. The aromatic region of the ¹H NMR spectrum is expected to show complex patterns due to the presence of both the quinoline ring and the 2-methylphenyl substituent.
Mass spectrometry is another crucial technique for the identification of this compound. The molecular ion peak at m/z 309.8 corresponds to the molecular weight of the compound. Fragmentation patterns can provide additional confirmation of the structure, with characteristic losses such as the carbonyl chloride group.
Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl chloride functional group, which typically shows a strong absorption band around 1750-1800 cm⁻¹. This spectral feature is diagnostic for acyl chlorides and can help distinguish this compound from related derivatives such as carboxylic acids or esters.
Crystallographic Data
Synthesis Methods
Optimization and Purification
The synthesis of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride requires careful optimization of reaction conditions to maximize yield and purity. Critical parameters include temperature, reaction time, solvent selection, and the choice of reagents. The conversion of the carboxylic acid to the acyl chloride, in particular, may require anhydrous conditions to prevent hydrolysis of the product.
Purification of the final compound may involve techniques such as recrystallization, column chromatography, or distillation under reduced pressure. The purity of the synthesized material is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). Commercial suppliers often specify a minimum purity of 97% for research-grade material .
Comparative Analysis with Structural Analogs
Structural Variations and Their Effects
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride belongs to a family of closely related quinoline derivatives that differ in the position and nature of substituents. Comparing this compound with its structural analogs provides insights into structure-property relationships and potential applications.
Table 2 presents a comparison of key structural analogs found in the search results.
Table 2: Comparison of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride with Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | 1160254-89-6 | C₁₉H₁₆ClNO | 309.8 | Reference compound (ortho-methyl) |
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | 1160254-91-0 | C₁₉H₁₆ClNO | 309.8 | Meta-methyl on phenyl group |
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 436089-41-7 | C₁₉H₁₇NO₂ | 291.3 | Para-methyl on phenyl; carboxylic acid instead of acyl chloride |
7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | 1160261-34-6 | C₁₉H₁₆ClNO | 309.8 | Methyl groups at positions 7,8 instead of 6,8; para-methyl on phenyl |
The carbonyl chloride group in the reference compound and its direct analogs is susceptible to nucleophilic attack, leading to the formation of various derivatives through substitution of the chloride. This reactivity makes these compounds useful as acylating agents in organic synthesis. The position of the methyl group on the phenyl ring may subtly influence this reactivity through electronic effects.
The carboxylic acid analog (6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) exhibits different reactivity patterns. While it can participate in typical carboxylic acid reactions such as esterification and amide formation, these transformations generally require more forcing conditions or activation of the carboxylic acid compared to the direct use of the acyl chloride .
The position of methyl groups on the quinoline ring (positions 6,8 versus 7,8) may also affect the electronic distribution in the molecule, potentially influencing its reactivity and physical properties. These subtle structural variations provide a toolkit for fine-tuning the properties of these compounds for specific applications .
Research Trends and Future Directions
Current Research Applications
Current research involving 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride and related compounds focuses on several areas. In medicinal chemistry, quinoline derivatives are being explored for their potential therapeutic applications, building on the established bioactivities of this class of compounds.
Synthetic methodology research aims to develop more efficient and selective methods for preparing functionalized quinolines, including those with carbonyl chloride groups. These efforts may lead to improved routes for the synthesis of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride and its analogs, potentially enhancing their accessibility for various applications.
Structure-activity relationship studies involving this compound and its derivatives provide insights into the effects of structural modifications on properties such as reactivity, stability, and biological activity. Such studies may guide the rational design of new quinoline derivatives with enhanced properties for specific applications.
Future Perspectives
The future development of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride and related compounds may involve several directions. Advanced synthetic methods, including catalytic approaches and flow chemistry, may enable more efficient and sustainable production of these materials. These methods could address challenges such as selectivity, yield, and environmental impact.
Exploration of new applications for this compound and its derivatives in emerging fields such as materials science, sensing technology, and catalysis may expand their utility beyond traditional synthetic intermediate roles. The unique structural features of this compound, particularly the quinoline core with its specific substitution pattern, may offer advantages in these applications.
Integration of computational methods for predicting properties and designing new derivatives may accelerate the development of quinoline-based compounds with tailored characteristics. These approaches can complement experimental studies and potentially reduce the time and resources required for the discovery of new applications.
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